Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate is a chemical compound with a complex structure that includes a benzoate ester and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-(3-methoxyazetidine-1-carbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste, often employing solid acid catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar structural features but lacking the azetidine ring.
Methyl 4-hydroxybenzoate: Another ester with a hydroxyl group instead of the azetidine ring.
Uniqueness
Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and potential biological activities not found in simpler esters .
Properties
IUPAC Name |
methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-7-14(8-11)12(15)9-3-5-10(6-4-9)13(16)18-2/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWXSNBQTGTBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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